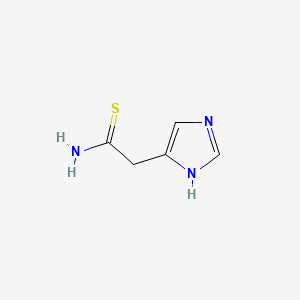

Imidazole-4-acetamide, thio-

Description

Structure

3D Structure

Properties

CAS No. |

32691-73-9 |

|---|---|

Molecular Formula |

C5H7N3S |

Molecular Weight |

141.20 g/mol |

IUPAC Name |

2-(1H-imidazol-5-yl)ethanethioamide |

InChI |

InChI=1S/C5H7N3S/c6-5(9)1-4-2-7-3-8-4/h2-3H,1H2,(H2,6,9)(H,7,8) |

InChI Key |

AZPKUIYSQYKSQH-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(NC=N1)CC(=S)N |

Origin of Product |

United States |

Synthetic Methodologies for Imidazole Thioacetamide Scaffolds and Derivatives

Classical and Contemporary Approaches to Imidazole (B134444) Ring Formation

The construction of the imidazole ring is a foundational step in accessing these thioacetamide (B46855) derivatives. A variety of methods have been developed, ranging from historical name reactions to modern catalytic systems.

Debus-Radziszewski Reaction and its Modifications

The Debus-Radziszewski reaction, first reported in the 19th century, remains a relevant and versatile method for synthesizing substituted imidazoles. wikipedia.orgrsc.org This multi-component reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849). wikipedia.org The general scheme allows for the formation of a wide range of substituted imidazoles by varying the starting materials.

The reaction is believed to proceed in two main stages. Initially, the dicarbonyl compound condenses with two equivalents of ammonia to form a diimine intermediate. This intermediate then reacts with an aldehyde to undergo cyclization and dehydration, yielding the imidazole ring. wikipedia.org A significant modification of this reaction involves the replacement of one equivalent of ammonia with a primary amine, which provides access to N-substituted imidazoles. wikipedia.org

While direct synthesis of Imidazole-4-acetamide, thio- using a sulfur-containing building block in a one-pot Debus-Radziszewski reaction is not extensively documented, the reaction is crucial for synthesizing imidazole precursors. For instance, an imidazole-4-acetaldehyde (B1219054) or a related dicarbonyl precursor could be synthesized and subsequently elaborated to the desired thioacetamide. The reaction conditions are often adaptable, with various catalysts and solvent systems being employed to improve yields and purity. researchgate.net

Table 1: Examples of Debus-Radziszewski Reaction Modifications

| Dicarbonyl Component | Aldehyde Component | Nitrogen Source | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Glyoxal (B1671930) | Formaldehyde (B43269) | Ammonia | Not specified | C-substituted imidazoles | derpharmachemica.com |

| Benzil (B1666583) | Benzaldehyde | Ammonia, Primary Amine | Varies | Tri- and Tetrasubstituted Imidazoles | rsc.org |

Cyclocondensation Reactions

Cyclocondensation reactions are a cornerstone of heterocyclic synthesis, providing a direct route to the imidazole core from acyclic precursors. These reactions typically involve the formation of two new bonds to close the ring. For the synthesis of imidazole-4-thioacetamide scaffolds, a plausible strategy involves the cyclization of a C3 fragment already containing the thioacetamide precursor with a source of the remaining N-C-N fragment.

One potential, though not explicitly documented for the target compound, cyclocondensation approach could involve the reaction of an α-aminocyanoacetamide derivative with a thiocarbonyl source or the cyclization of a thioamide-containing diamine precursor. The versatility of this approach lies in the ability to pre-install the necessary functional groups on the acyclic starting materials, which then direct the regiochemistry of the cyclization.

Multi-component Reactions

Multi-component reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product, minimizing waste and operational steps. rsc.orgiau.ir Several MCRs have been developed for the synthesis of functionalized imidazoles. iau.irrsc.org

For the synthesis of thioimidazole derivatives, a modern variant of the Marckwald reaction has been shown to be effective. This MCR utilizes amine salts, potassium thiocyanate (B1210189) (KSCN), and a carbonyl source, such as dihydroxyacetone, to produce trisubstituted thioimidazoles. iau.ir While this specific reaction yields 2-thioimidazoles, the principles of MCRs could be adapted to target other isomers by designing appropriate starting materials. For example, an MCR involving a building block containing a pre-formed thioamide or a precursor group could potentially lead to imidazole-4-thioacetamides.

Table 2: Multi-component Reactions for Imidazole and Thioimidazole Synthesis

| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reference |

|---|---|---|---|---|

| 1,2-dicarbonyl | Aldehyde | Ammonia | Substituted Imidazoles | wikipedia.org |

| Amine Salt | KSCN | Dihydroxyacetone | Trisubstituted 2-Thioimidazoles | iau.ir |

Metal-Catalyzed Cyclizations and Coupling Reactions

Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds, offering mild and efficient routes to complex molecules. rsc.org Metal-catalyzed reactions can be employed for both the construction of the imidazole ring and the introduction of functional groups onto a pre-existing imidazole core.

For the synthesis of imidazole derivatives, nickel-catalyzed C-H arylation and alkenylation have been reported, demonstrating the potential for direct functionalization of the imidazole ring. nih.gov Such a strategy could be envisioned for introducing a precursor to the thioacetamide group at the 4-position. For instance, a C-H activation/coupling reaction could install a cyanomethyl or an acetyl group, which can then be converted to the thioacetamide.

Metal-catalyzed cyclization reactions also provide a powerful tool for imidazole synthesis. These can involve intramolecular cyclization of appropriately functionalized precursors or intermolecular annulation reactions. While specific examples leading directly to imidazole-4-thioacetamide are scarce, the broad scope of metal-catalyzed C-H functionalization and cross-coupling reactions suggests their applicability in a multi-step synthesis of the target compound. researchgate.netmdpi.com

Introduction of Thioacetamide Functionality

The conversion of an amide to a thioamide is a key transformation for accessing the target compound, assuming a precursor imidazole-4-acetamide is available.

Thioacetylation and Related Sulfur Chemistry

The most direct method for introducing the thioacetamide functionality is the thionation of the corresponding acetamide (B32628). Lawesson's reagent (2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide) is a widely used and effective reagent for this transformation. nih.govorganic-chemistry.org The reaction typically proceeds by heating the amide with Lawesson's reagent in an inert solvent like toluene (B28343) or tetrahydrofuran. rsc.orgnih.gov This method is generally high-yielding and tolerant of a wide range of functional groups.

Table 3: Thionation of Amides using Lawesson's Reagent

| Substrate | Thionating Agent | Solvent | Conditions | Product | Reference |

|---|---|---|---|---|---|

| General Amides | Lawesson's Reagent | Toluene/THF | Reflux | Thioamides | nih.govrsc.org |

| Bridged Amide | Lawesson's Reagent | Toluene | Reflux, 24h | Bridged Thioamide | rsc.org |

An alternative route to thioamides involves the Pinner reaction. wikipedia.orgorganic-chemistry.org This reaction starts with a nitrile, which is treated with an alcohol in the presence of an acid catalyst to form a Pinner salt (an imino ester salt). This salt can then be reacted with hydrogen sulfide (B99878) to yield a thionoester, which upon aminolysis would furnish the thioamide. wikipedia.org This two-step approach, starting from an imidazole-4-acetonitrile precursor, provides another viable pathway to the target molecule.

Alkylation of Imidazole-Thiols

A primary method for constructing the imidazole-thioacetamide scaffold involves the S-alkylation of imidazole-thiol precursors. This nucleophilic substitution reaction provides a direct route to attach the acetamide side chain to the sulfur atom of the imidazole ring. A common precursor for this synthesis is imidazole-2-thione.

The general strategy involves reacting the imidazole-thiol with a haloacetamide derivative in the presence of a base. For instance, 2-(1H-Imidazol-2-ylthio)-N-substituted acetamide derivatives can be prepared through the S-alkylation of 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2(3H)-thione with various 2-chloro-N-aryl acetamides. sapub.org This reaction is typically performed in an ethanolic solution with a few drops of triethylamine (B128534) (TEA) and refluxed for 6-8 hours. sapub.org The base facilitates the deprotonation of the thiol group, forming a more nucleophilic thiolate anion that readily attacks the electrophilic carbon of the haloacetamide.

Another approach involves the reaction of imidazole-2-thione with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in dry acetone, followed by refluxing for an extended period. sapub.org This forms an ester intermediate which can be further modified.

The versatility of this method allows for the introduction of various substituents on the acetamide nitrogen, leading to a diverse library of imidazole-thioacetamide derivatives. The choice of the halo-compound and the reaction conditions are critical in determining the final product and yield. sapub.org

Table 1: Examples of S-Alkylation of Imidazole-2-Thiol Derivatives

| Imidazole-Thiol Precursor | Alkylating Agent | Base/Solvent | Reaction Conditions | Product | Reference |

|---|---|---|---|---|---|

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2(3H)-thione | 2-chloro-N-(phenyl)acetamide | TEA/Ethanol | Reflux, 6-8 h | 2-((1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)thio)-N-phenylacetamide | sapub.org |

| 1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole-2(3H)-thione | 2-chloro-N-(4-chlorophenyl)acetamide | TEA/Ethanol | Reflux, 6-8 h | N-(4-chlorophenyl)-2-((1-(4-chlorophenyl)-4,5-diphenyl-1H-imidazol-2-yl)thio)acetamide | sapub.org |

| Imidazole-2-thione | Ethyl chloroacetate | K₂CO₃/Acetone | Reflux, 15 h | Ethyl 2-((1H-imidazol-2-yl)thio)acetate | sapub.org |

Thio-Ugi Reactions for Chiral Imidazole Synthesis

The thio-Ugi reaction, a variation of the Ugi multicomponent reaction (MCR), presents an effective pathway for the synthesis of chiral imidazole derivatives. acs.orgnih.gov This approach is particularly valuable as it allows for the creation of stereocenters with good control. The process begins with a diastereoselective thio-Ugi reaction using a chiral amine, such as α-methylbenzylamine, which results in the formation of two diastereomers of a thioamide intermediate. acs.orgnih.govacs.org

The core reaction involves the condensation of an aldehyde, a chiral amine, an isocyanide, and a thioacid. acs.org The stereochemical outcome of the thio-Ugi reaction has been observed to be opposite to that of the standard Ugi reaction under similar conditions. nih.govacs.org The resulting chiral thioamides are stable and can be isolated.

These thioamide intermediates serve as valuable precursors for the final imidazole ring formation. acs.org The transformation is achieved by reacting the thioamide with ammonia, which converts it into a substituted amidine. nih.govacs.org Subsequent cyclization of the amidine in the presence of aqueous hydrochloric acid yields the desired chiral imidazole derivative. nih.govacs.org This methodology has been successfully applied to synthesize key synthons for biologically active molecules. nih.govacs.org

The scope of the thio-Ugi reaction is broad, accommodating various benzaldehydes and aliphatic aldehydes. acs.org However, yields may be lower with electron-poor and heteroaromatic aldehydes. acs.org

Table 2: Synthesis of Chiral Imidazoles via Thio-Ugi Reaction

| Step | Reactants | Key Intermediate/Product | General Outcome | Reference |

|---|---|---|---|---|

| 1. Diastereoselective Thio-Ugi Reaction | Aldehyde, Chiral Amine (e.g., R-methylbenzylamine), Isocyanide, Thioacid | Diastereomeric Thioamides | Formation of two diastereomers, with one being major. Stereochemistry is opposite to the standard Ugi reaction. | acs.orgnih.govacs.org |

| 2. Amidine Formation | Thioamide, Ammonia (or NH₄Cl) | Substituted Amidine | Conversion of the thioamide group to an amidine. | acs.org |

| 3. Cyclization | Substituted Amidine, Aqueous HCl | Chiral Imidazole Derivative | Acid-catalyzed cyclization to form the imidazole ring. | nih.govacs.org |

Strategies for Functionalization and Derivatization

Regioselective Substitution on the Imidazole Core

Functionalization of the imidazole core with precise regiocontrol is crucial for tuning the properties of imidazole-thioacetamide derivatives. The reactivity of the imidazole ring allows for electrophilic substitution, with the C-5 position being the most reactive, followed by C-4, while the C-2 position has the most acidic C-H bond. nih.gov

A comprehensive strategy for the regioselective arylation of all three C-H bonds of the imidazole ring has been developed using palladium-catalyzed reactions. nih.gov The use of a 2-(trimethylsilyl)ethoxymethyl (SEM) protecting group on one of the nitrogen atoms can direct these substitutions. nih.gov For instance, C5- and C2-arylation of SEM-imidazoles can be achieved selectively. nih.gov

To functionalize the less reactive C-4 position, a "SEM-switch" strategy can be employed, which involves transferring the SEM-group from the N-1 to the N-3 nitrogen. nih.gov This transposition enables the preparation of 4-arylimidazoles and subsequent C4-C5 diarylation. nih.gov Furthermore, selective N3-alkylation followed by deprotection of the SEM-group allows for regioselective N-alkylation of complex imidazoles. nih.gov

Other methods for achieving regioselective substitution include directed metalations and sulfoxide/magnesium exchange, which permit arylations, allylations, and acylations at specific positions on the imidazole heterocycle. nih.gov The choice of methodology depends on the desired substitution pattern and the compatibility of the functional groups. rsc.org

Table 3: Strategies for Regioselective Functionalization of the Imidazole Core

| Position | Methodology | Key Features | Reference |

|---|---|---|---|

| C-5 | Palladium-Catalyzed C-H Arylation | High reactivity for electrophilic substitution. Can be directed by protecting groups. | nih.gov |

| C-2 | Palladium-Catalyzed C-H Arylation | Directed by SEM protecting group; targets the most acidic C-H bond. | nih.gov |

| C-4 | SEM-Switch Strategy | Transposition of the SEM protecting group from N-1 to N-3 to activate the C-4 position. | nih.gov |

| N-1/N-3 | Trans-N-alkylation | Selective N3-alkylation followed by deprotection of N1 allows for regioselective N-alkylation. | nih.gov |

| Various | Directed Metalation / Sulfoxide-Magnesium Exchange | Allows for regioselective arylations, allylations, and acylations. | nih.gov |

Modification of the Acetamide Moiety

Modification of the acetamide moiety provides a powerful handle for fine-tuning the biological and physicochemical properties of imidazole-thioacetamide compounds. A variety of synthetic approaches can be employed to introduce structural diversity at this position.

One common strategy involves the use of different N-substituted chloroacetamides during the initial S-alkylation of the imidazole-thiol. sapub.org This allows for the incorporation of various aryl or alkyl groups on the amide nitrogen. For example, reacting an imidazole-2-thione with different N-substituted 2-chloroacetamides leads to a range of N-aryl and N-alkyl imidazole-thioacetamides. sapub.org

Further modifications can be made to the acetamide linker itself. For instance, using 2-chloropropionyl chloride or 3-chloropropionyl chloride instead of chloroacetyl chloride can introduce a methyl branch or extend the linker, respectively. mdpi.com

Another approach involves synthesizing an imidazole-thioacetic acid intermediate, which can then be coupled with various amines using standard peptide coupling reagents like EDC and HOBt. mdpi.com This method offers a facile way to introduce a wide array of structural diversity in the final step of the synthesis. mdpi.com These modifications to the acetamide portion can significantly impact the compound's properties and biological activity. mdpi.com

Table 4: Examples of Acetamide Moiety Modification

| Modification Strategy | Reagents | Resulting Structure | Reference |

|---|---|---|---|

| Varying N-substituent | N-substituted 2-chloroacetamides | Imidazole-thio-N-substituted acetamides | sapub.org |

| Altering the linker | 2-chloropropionyl chloride or 3-chloropropionyl chloride | Methyl-branched or extended acetamide linker | mdpi.com |

| Amide coupling | Imidazole-thioacetic acid, various amines, EDC/HOBt | Diverse library of N-substituted imidazole-thioacetamides | mdpi.com |

Optimization and Green Chemistry Approaches in Synthesis

Microwave-Assisted Synthetic Routes

Microwave-assisted synthesis has emerged as a significant green chemistry tool for the preparation of imidazole derivatives, offering advantages such as reduced reaction times, higher yields, and often solvent-free conditions. niscpr.res.inasianpubs.org This technology provides an efficient and environmentally friendly alternative to conventional heating methods. derpharmachemica.com

In the context of imidazole synthesis, microwave irradiation has been successfully applied to one-pot multicomponent reactions. For example, the synthesis of aryl imidazoles can be achieved by condensing a primary amine with an aldehyde to form a Schiff base, which is then treated with ammonium (B1175870) acetate (B1210297) and benzil on a solid support like silica (B1680970) gel under microwave irradiation. niscpr.res.in This method has been shown to be significantly faster than conventional heating, with reactions completing in minutes rather than hours. niscpr.res.in

The use of green catalysts in combination with microwave heating further enhances the sustainability of these synthetic protocols. Cr₂O₃ nanoparticles, synthesized using plant extracts, have been used as an efficient and reusable catalyst for the synthesis of polysubstituted imidazoles in water under microwave irradiation. nih.gov This approach highlights the benefits of operational simplicity, reasonable reaction times, and excellent product yields. nih.gov

The optimization of microwave-assisted synthesis often involves screening parameters such as power, reaction time, solvent, and catalyst amount to achieve the highest efficiency. nih.gov These green protocols are applicable to a wide range of substrates, allowing for the rapid synthesis of diverse libraries of imidazole derivatives. nih.gov

Table 5: Comparison of Microwave-Assisted vs. Conventional Synthesis of Aryl Imidazoles

| Method | Reaction Time | Yield | Key Advantages | Reference |

|---|---|---|---|---|

| Microwave-Assisted | 12-16 minutes | Generally higher | Rapid synthesis, reduced energy consumption, often solvent-free, environmentally friendly. | niscpr.res.in |

| Conventional Heating | Several hours | Generally lower | Standard laboratory setup. | niscpr.res.in |

Ultrasonic-Assisted Synthesis

Ultrasonic-assisted organic synthesis has emerged as a powerful and environmentally friendly technique to accelerate organic reactions. daneshyari.com This method utilizes ultrasound to induce acoustic cavitation, which enhances mass transfer and reaction rates, often leading to higher yields in shorter reaction times compared to conventional methods. nih.govnih.gov The application of ultrasound has been successfully demonstrated in the synthesis of various imidazole derivatives, suggesting its utility for the preparation of imidazole-thioacetamide scaffolds.

In a relevant study, the synthesis of 2,4,5-trisubstituted imidazoles was achieved with high yields (up to 97%) in a one-pot, three-component reaction under ultrasonic irradiation. nih.gov This approach often involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate. While this specific example does not directly produce an imidazole-4-acetamide, thio- derivative, the principle can be adapted. For instance, a suitably functionalized glyoxal derivative could serve as a precursor to introduce the acetamide moiety at the 4-position of the imidazole ring.

Another investigation highlighted the use of ultrasound in conjunction with a nano-catalyst to synthesize 1,2,4,5-tetrasubstituted imidazoles, achieving yields of approximately 90% within just 5 minutes at room temperature. nih.gov The efficiency of this method underscores the potential of ultrasonic assistance in overcoming the activation energy barriers of complex multi-component reactions.

The advantages of ultrasonic-assisted synthesis are summarized in the table below, comparing it to conventional heating methods for the synthesis of imidazole derivatives.

| Parameter | Ultrasonic-Assisted Synthesis | Conventional Heating |

| Reaction Time | Significantly reduced (minutes vs. hours) nih.govnih.gov | Longer reaction times required nih.gov |

| Yield | Generally higher yields nih.govnih.gov | Often results in moderate yields nih.gov |

| Reaction Conditions | Milder conditions, often at room temperature nih.gov | Typically requires elevated temperatures |

| Energy Consumption | More energy-efficient | Higher energy consumption |

| Environmental Impact | Greener approach with reduced use of hazardous solvents nih.gov | May require harsh solvents and conditions |

Catalyst Development for Enhanced Yield and Selectivity

The choice of catalyst plays a pivotal role in the synthesis of imidazole derivatives, influencing both the reaction yield and selectivity. A variety of catalysts, including Lewis acids, solid-supported catalysts, and nano-catalysts, have been explored for the synthesis of substituted imidazoles. researchgate.net

For the synthesis of 2,4,5-trisubstituted imidazoles, zirconium (IV) acetylacetonate (B107027) (Zr(acac)₄) has been employed as an efficient catalyst under ultrasonic conditions. nih.gov This catalyst facilitates the multi-component reaction of aldehydes, benzil, and ammonium acetate. daneshyari.com Similarly, heterogeneous catalysts like Cr₂O₃ nanoparticles have been used for the microwave-assisted synthesis of polysubstituted imidazoles in water, offering operational simplicity and excellent yields. researchgate.net The reusability of such heterogeneous catalysts makes the process more economical and environmentally friendly.

In the context of producing thioacetamide derivatives, catalysts are also crucial. The synthesis of thioacetamide itself from acetonitrile (B52724) and hydrogen sulfide can be catalyzed by polymer-supported amine catalysts. google.comgoogle.com This approach allows for a high-yielding, cost-effective process with minimal post-reaction processing and reusable catalysts. google.com

The development of catalysts for the direct synthesis of imidazole-thioacetamide scaffolds would likely involve bifunctional catalysts that can activate both the precursors for the imidazole ring formation and the reagents for the introduction of the thioacetamide group.

The following table provides examples of catalysts used in the synthesis of imidazole and thioacetamide derivatives, which could be adapted for the synthesis of imidazole-4-acetamide, thio-.

| Catalyst | Type | Application | Advantages |

| Zr(acac)₄ | Lewis Acid | Synthesis of 2,4,5-trisubstituted imidazoles nih.gov | High efficiency under ultrasonic conditions daneshyari.com |

| Cr₂O₃ Nanoparticles | Heterogeneous | Synthesis of polysubstituted imidazoles researchgate.net | Reusable, operational simplicity, high yields researchgate.net |

| Polymer-supported amines | Heterogeneous | Synthesis of thioacetamide google.comgoogle.com | High-yielding, reusable, cost-effective google.com |

| Fe₃O₄ MNPs | Nano-catalyst | Synthesis of 2,4,5-trisubstituted imidazoles nih.gov | High yields, magnetic separation for reuse |

Elucidation of Reaction Mechanisms and Intermediates

Understanding the reaction mechanism is fundamental for optimizing synthetic routes and improving yields. The synthesis of the imidazole ring typically proceeds through a multi-step condensation reaction. For the classical synthesis of 2,4,5-trisubstituted imidazoles from a dicarbonyl compound, an aldehyde, and ammonia (or an ammonia source like ammonium acetate), the mechanism is believed to involve the initial formation of a diimine intermediate from the dicarbonyl compound and ammonia. sapub.org This is followed by the condensation with the aldehyde to form an intermediate which then undergoes cyclization and subsequent oxidation (or dehydration) to yield the aromatic imidazole ring. sapub.org

In the context of forming an imidazole-4-acetamide, thio- scaffold, the starting materials would need to be appropriately functionalized. The thioamide group can be introduced by reacting a corresponding nitrile with a source of hydrogen sulfide, a reaction often catalyzed by a base. google.com Alternatively, a pre-formed thioacetamide-containing building block could be incorporated into the imidazole synthesis.

A proposed mechanism for the formation of an imidazole-thioacetamide derivative could involve the following key steps:

Formation of an α-amino ketone intermediate: This can be formed from the reaction between a suitable dicarbonyl precursor and an ammonia source.

Condensation with an aldehyde equivalent: The α-amino ketone then condenses with a functionalized aldehyde that carries the precursor to the thioacetamide group.

Cyclization and Dehydration: The resulting intermediate undergoes an intramolecular cyclization followed by dehydration to form the imidazole ring.

Thionation: If the acetamide is already in place, a subsequent thionation step using a reagent like Lawesson's reagent or phosphorus pentasulfide would convert the amide to a thioamide. wikipedia.org

The reaction involving thioacetamide and N-substituted maleimides provides insight into the reactivity of the thioamide group. The sulfur atom of thioacetamide can act as a nucleophile, adding to an electrophilic double bond in a Michael-type addition to form an initial adduct. nih.gov This intermediate can then undergo further reactions, including cyclization. nih.gov

In syntheses involving technetium complexes with imidazole and thiourea (B124793) (a compound structurally related to thioacetamide), the formation of intermediate technetium(III) species has been proposed. nih.gov This suggests that in certain contexts, the thioamide group can participate in redox processes and coordinate with metal centers, which could be a factor in catalyst-mediated syntheses. nih.gov

Key potential intermediates in the synthesis of imidazole-4-acetamide, thio- could include:

α-acylamino-β-keto-thioamide: An acyclic precursor prior to cyclization.

Dihydroimidazole intermediate (imidazoline): Formed after the initial cyclization and before the final aromatization step.

Thiol tautomer of thioacetamide: The thioamide can exist in equilibrium with its thiol tautomer, which can influence its reactivity. nih.gov

Advanced Spectroscopic and Structural Elucidation Studies of Imidazole Thioacetamide Scaffolds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for determining the precise structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For imidazole-4-acetamide, thio-, a combination of one-dimensional and two-dimensional NMR experiments is employed to unequivocally assign its structure.

Proton NMR (¹H-NMR) Analysis of Chemical Shifts and Coupling Patterns

Proton NMR (¹H-NMR) spectroscopy offers initial insights into the structure of imidazole-4-acetamide, thio- by revealing the number of distinct proton environments and their neighboring protons. The chemical shift (δ) of a proton is influenced by its local electronic environment. For instance, protons attached to the imidazole (B134444) ring would resonate at different frequencies than those on the acetamide (B32628) side chain.

In a typical ¹H-NMR spectrum of an imidazole derivative, the protons on the imidazole ring often appear as distinct signals. For example, in related imidazole compounds, the proton at the C2 position can appear as a singlet, while the protons at the C4 and C5 positions may show coupling to each other. sapub.org The methylene (B1212753) protons (CH₂) of the acetamide group would likely appear as a singlet if there are no adjacent protons, or as a multiplet if coupled to neighboring protons. sapub.org The amine (NH₂) protons of the thioamide group can sometimes be observed as a broad singlet, and their chemical shift can be solvent-dependent. derpharmachemica.com

Interactive Data Table: Representative ¹H-NMR Chemical Shifts for Imidazole-Thioacetamide Analogs

| Functional Group | Representative Chemical Shift (δ, ppm) | Multiplicity |

| Imidazole CH | 6.9 - 8.6 | singlet/multiplet |

| Methylene (CH₂) | 1.9 - 4.4 | singlet |

| Amine (NH₂) | 2.4 - 9.6 | broad singlet |

| Amide NH | 9.6 - 10.5 | singlet |

Note: The chemical shifts are illustrative and can vary based on the solvent and specific substitution patterns on the imidazole ring.

Carbon NMR (¹³C-NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C-NMR) spectroscopy complements ¹H-NMR by providing a map of the carbon framework of the molecule. Each unique carbon atom in imidazole-4-acetamide, thio- will produce a distinct signal in the ¹³C-NMR spectrum. The chemical shifts in ¹³C-NMR are indicative of the type of carbon atom (e.g., sp², sp³, carbonyl-like).

For instance, the carbon atoms of the imidazole ring typically resonate in the aromatic region of the spectrum. The thioamide carbon (C=S) is a key indicator and is expected to appear at a significantly downfield chemical shift, often in the range of 160-210 ppm, which is characteristic of thiocarbonyl groups. rsc.org The methylene carbon (CH₂) would be found in the aliphatic region of the spectrum.

Interactive Data Table: Expected ¹³C-NMR Chemical Shift Ranges for Imidazole-4-acetamide, thio-

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| Imidazole Ring Carbons | 115 - 149 |

| Thioamide (C=S) | 163 - 210 |

| Methylene (CH₂) | 34 - 38 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Confirmation

While 1D NMR provides valuable information, two-dimensional (2D) NMR techniques are often essential for confirming the complete structural connectivity.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. youtube.comuvic.ca For imidazole-4-acetamide, thio-, a COSY spectrum would show correlations between the protons on the imidazole ring if they are adjacent, helping to definitively assign their positions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates directly bonded proton and carbon atoms. columbia.edu This is a highly sensitive technique that allows for the unambiguous assignment of which proton is attached to which carbon. columbia.edu For every C-H bond in the molecule, a cross-peak will be observed in the HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals long-range couplings between protons and carbons, typically over two or three bonds. youtube.comcolumbia.edu This is crucial for piecing together the molecular fragments. For example, an HMBC spectrum could show a correlation between the methylene protons and the thioamide carbon, as well as with the carbons of the imidazole ring, thus confirming the link between the acetamide side chain and the imidazole core.

Through the combined interpretation of these 1D and 2D NMR experiments, a complete and unambiguous structural assignment of imidazole-4-acetamide, thio- can be achieved.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. These techniques are particularly useful for identifying the presence of specific functional groups, as each group has characteristic vibrational frequencies.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum provides a "fingerprint" of the molecule, with specific peaks corresponding to particular functional groups.

For imidazole-4-acetamide, thio-, key functional groups that can be identified using IR spectroscopy include:

N-H Stretching: The N-H bonds of the imidazole ring and the primary thioamide (NH₂) will exhibit stretching vibrations, typically in the region of 3100-3500 cm⁻¹. sapub.orgderpharmachemica.com

C-H Stretching: Aromatic C-H stretching from the imidazole ring usually appears above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group is found just below 3000 cm⁻¹. derpharmachemica.com

C=O Stretching (Amide I band): While this compound is a thioamide, if an amide precursor was used in synthesis, this band might be monitored. In amides, it is a strong band around 1650 cm⁻¹.

C=N Stretching: The C=N bonds within the imidazole ring will have characteristic stretching vibrations, often in the 1500-1600 cm⁻¹ region. sapub.orgderpharmachemica.com

C=S Stretching (Thioamide I band): The C=S stretching vibration is a key feature for thioamides. However, it is often a mixed vibration and can be difficult to assign definitively. It typically appears in the region of 950-1250 cm⁻¹, but its position can be influenced by coupling with other vibrations. oup.comoup.compublish.csiro.au

Interactive Data Table: Characteristic IR Absorption Frequencies for Imidazole-4-acetamide, thio-

| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) |

| Imidazole/Amine N-H | Stretching | 3100 - 3500 |

| Imidazole C-H | Stretching | > 3000 |

| Methylene C-H | Stretching | < 3000 |

| C=N (Imidazole) | Stretching | 1500 - 1600 |

| C=S (Thioamide) | Stretching | 950 - 1250 |

Raman Spectroscopy (if applicable)

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about the vibrational modes of a molecule. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for non-polar and symmetric bonds.

For imidazole-4-acetamide, thio-, Raman spectroscopy could provide additional information, particularly regarding the C=S bond and the vibrations of the imidazole ring. The C=S stretching vibration, which can be weak or complex in the IR spectrum, may give a more distinct signal in the Raman spectrum. ias.ac.in Studies on related imidazole derivatives have utilized Raman spectroscopy to investigate the structure and bonding within the imidazole ring. acs.orgnih.govmanchester.ac.uk The symmetric breathing vibrations of the imidazole ring are often strong in the Raman spectrum and can provide valuable structural information.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique for determining the molecular weight and elucidating the structure of compounds. For Imidazole-4-acetamide, thio-, the molecular formula is C5H7N3S. nih.gov This composition gives it a calculated molecular weight of approximately 141.20 g/mol and a precise monoisotopic mass of 141.03606841 Da, which are key values verifiable by MS. nih.gov

In addition to molecular weight determination, mass spectrometry provides structural information through the analysis of fragmentation patterns. When a molecule is ionized in the mass spectrometer, it can break apart into smaller, charged fragments. The pattern of these fragments is unique to the molecule's structure and helps in its identification. While detailed experimental fragmentation data for the parent compound Imidazole-4-acetamide, thio- is not extensively published, analysis of its derivatives provides insight into the expected fragmentation behavior. For instance, studies on complex thio-substituted imidazole derivatives show characteristic fragmentation peaks that confirm the incorporation of specific moieties. sapub.orgresearchgate.net In one study, the mass spectrum of a synthesized derivative displayed the molecular ion peak (M+) at m/z 481, with other significant fragments observed that helped confirm its structure. sapub.org

Computational tools can predict the behavior of molecules in a mass spectrometer. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can be calculated for different adducts of Imidazole-4-acetamide, thio-. This data is useful for identification in liquid chromatography-mass spectrometry (LC-MS) analyses. uni.lu

Table 1: Predicted Collision Cross Section (CCS) Data for Imidazole-4-acetamide, thio- Adducts uni.lu

| Adduct | m/z (mass/charge) | Predicted CCS (Ų) |

|---|---|---|

| [M+H]+ | 142.04335 | 127.2 |

| [M+Na]+ | 164.02529 | 135.6 |

| [M-H]- | 140.02879 | 126.8 |

| [M+K]+ | 179.99923 | 132.4 |

| [M]+ | 141.03552 | 124.7 |

| [M]- | 141.03662 | 124.7 |

Data calculated using CCSbase.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a crucial technique used to determine the empirical formula of a compound by measuring the percentage composition of its constituent elements. For Imidazole-4-acetamide, thio-, with the molecular formula C5H7N3S, the theoretical elemental composition can be calculated. nih.gov This analysis provides experimental validation that a synthesized compound has the correct atomic makeup.

Theoretical Composition of Imidazole-4-acetamide, thio- (C5H7N3S):

Carbon (C): 42.53%

Hydrogen (H): 5.00%

Nitrogen (N): 29.76%

Sulfur (S): 22.71%

In the synthesis of novel imidazole-thioacetamide derivatives, elemental analysis is routinely used to confirm the successful creation of the target molecule. Researchers report the "calculated" (theoretical) percentages alongside the experimentally "found" values. A close agreement between these values, typically within ±0.4%, provides strong evidence for the compound's purity and proposed structure. acs.orgnih.gov

The following table shows examples of elemental analysis data for more complex thio-substituted imidazole derivatives, illustrating the application of this method.

Table 2: Example Elemental Analysis Data for Thio-Substituted Imidazole Derivatives sapub.org

| Compound | Molecular Formula | Analysis | C (%) | H (%) | N (%) | S (%) | Cl (%) |

|---|---|---|---|---|---|---|---|

| Derivative 1 | C29H21ClN2OS | Calcd. | 72.41 | 4.40 | 5.82 | 6.67 | 7.37 |

| Found | 72.11 | 4.10 | 5.52 | 6.37 | 7.17 | ||

| Derivative 2 | C24H19N3O3S | Calcd. | 67.12 | 4.46 | 9.78 | 7.47 | - |

| Found | 67.02 | 4.16 | 9.48 | 7.17 | - | ||

| Derivative 3 | C34H27ClN2O4S3 | Calcd. | 61.94 | 4.13 | 4.25 | 14.59 | 5.38 |

X-ray Crystallography for Solid-State Molecular Conformation and Packing (if available for derivatives)

For example, the crystal structures of two novel 1,2,4,5-tetrasubstituted imidazole derivatives have been solved, revealing key structural features. sapub.org These analyses not only confirm the molecular connectivity but also describe how the molecules pack together in the crystal lattice, often stabilized by intermolecular interactions like hydrogen bonds. sapub.org

The data obtained from X-ray crystallography includes the crystal system, space group, and unit cell dimensions, which define the repeating unit of the crystal.

Computational Chemistry and Theoretical Modeling of Imidazole Thioacetamide Scaffolds

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of imidazole-thioacetamide molecules. uantwerpen.benih.govmdpi.com DFT provides a robust framework for investigating the electronic structure and reactivity of these compounds by approximating the many-body electronic Schrödinger equation. mdpi.com Functionals such as B3LYP are commonly employed to achieve a balance between computational cost and accuracy in predicting molecular properties. mdpi.comnih.govresearchgate.net

The electronic behavior of imidazole-thioacetamide scaffolds is primarily dictated by the arrangement and energies of their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The energy of the HOMO is associated with the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The difference between these energies, known as the HOMO-LUMO energy gap (E_gap), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.gov

DFT calculations are used to determine these orbital energies and map their spatial distribution. uantwerpen.be For instance, in many imidazole (B134444) derivatives, the HOMO is often localized on the electron-rich imidazole and thioamide moieties, while the LUMO may be distributed across the aromatic systems. A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower stability. These parameters are crucial for predicting how the molecule will interact with biological targets. nih.gov Upon photo-absorption, an electronic density shift is often observed, which can favor processes like proton transfer by altering the charge distribution at potential donor and acceptor sites. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Imidazole Derivatives using DFT

| Compound | E_HOMO (eV) | E_LUMO (eV) | E_gap (eV) |

|---|---|---|---|

| N-IPTZ(a) | -5.63 | -0.81 | 4.82 |

| N-IPTZ(b) | -5.71 | -0.92 | 4.79 |

| N-IPTZ(c) | -5.89 | -1.01 | 4.88 |

Data adapted from a study on N-substituted Imidazole Phenothiazine (N-IPTZ) hybrids. nih.gov

Imidazole-thioacetamide scaffolds possess multiple rotatable single bonds, giving rise to a complex conformational landscape. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of a molecule and to map the potential energy surface (PES) that governs their interconversion. lew.ro

Computational methods such as molecular mechanics (MM+) and semi-empirical (AM1) calculations, as well as more rigorous DFT methods, are employed to perform systematic searches of the conformational space. mdpi.comlew.ro These calculations help identify low-energy conformers that are likely to be present under physiological conditions. The results often show that the stability of a conformer is determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and hyperconjugative interactions. lew.ronih.gov For many imidazole derivatives, the lowest energy conformers adopt a helical shape. lew.ro The energy barriers between these conformers are also calculated; low barriers (e.g., <3 kcal/mol) suggest that the molecule is flexible and can easily adapt its shape to fit into a receptor's binding site. lew.ro

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool used to understand the charge distribution and reactivity of a molecule. uantwerpen.be The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. Different colors represent regions of varying potential:

Red: Regions of most negative potential, typically associated with lone pairs on electronegative atoms (e.g., oxygen, nitrogen). These areas are susceptible to electrophilic attack.

Blue: Regions of most positive potential, usually found around hydrogen atoms attached to electronegative atoms. These areas are favorable for nucleophilic attack.

Green: Regions of neutral or near-zero potential.

For imidazole-thioacetamide scaffolds, MEP analysis helps identify the key sites for intermolecular interactions. The nitrogen atoms of the imidazole ring and the sulfur and oxygen/nitrogen atoms of the thioacetamide (B46855) group are typically highlighted as negative potential regions, making them primary sites for hydrogen bond acceptance. This information is invaluable for predicting how the molecule will orient itself within a protein's active site. uantwerpen.be

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. arabjchem.orgresearchgate.net This method is instrumental in structure-based drug design, providing critical insights into the binding mechanisms of imidazole-thioacetamide derivatives with their biological targets. nih.govijpp.org.in

Docking simulations place the flexible ligand into the active site of a rigid or semi-flexible protein target, sampling numerous possible conformations and orientations. A scoring function is then used to estimate the binding affinity for each pose, typically reported as a binding energy (in kcal/mol) or a docking score. ajchem-a.com The pose with the most favorable score represents the predicted binding mode. arabjchem.org

Studies on various imidazole-thioacetamide derivatives have successfully used docking to predict their interactions with a range of protein targets, including:

DNA Gyrase B: A key bacterial enzyme, making it a target for novel antibiotics. nih.gov

Metallo-β-lactamases (e.g., NDM-1): Enzymes responsible for antibiotic resistance. nih.gov

L-glutamine:D-fructose-6-phosphate amidotransferase: An enzyme involved in microbial cell wall synthesis. arabjchem.orgresearchgate.net

A2A Adenosine Receptor: A G-protein coupled receptor involved in various physiological processes. ajchem-a.com

The results from these simulations help rationalize the observed biological activity and guide the modification of the scaffold to improve potency and selectivity. researchgate.net

Table 2: Molecular Docking Results for Selected Imidazole Derivatives

| Compound | Protein Target (PDB ID) | Binding Energy (kcal/mol) | Predicted Activity |

|---|---|---|---|

| Imidazole-Thiazole Derivative 6c | A. niger DNA Gyrase B | -8.9 | Antifungal |

| Azolylthioacetamide 27 | NDM-1 | N/A (IC50 = 170 nM) | Enzyme Inhibition |

| Thioimidazole-4-one Derivative 6 | A2A Adenosine Receptor (5MZJ) | -9.1 (Score: 90.687) | Receptor Antagonism |

| Imidazole-Pyrazole Derivative 4c | GlcN-6-P synthase (2VF5) | -8.72 | Antimicrobial |

Data compiled from multiple studies. Binding energy and scores are reported as found in the respective sources and may be calculated using different software and scoring functions. researchgate.netnih.govajchem-a.comnih.gov

Beyond predicting the binding pose, docking simulations provide a detailed map of the non-covalent interactions that stabilize the ligand-receptor complex. These interactions are crucial for binding affinity and selectivity. Key interactions identified for imidazole-thioacetamide scaffolds include:

Hydrogen Bonds: The nitrogen atoms in the imidazole ring and the thioamide group are common hydrogen bond acceptors, forming interactions with donor residues like serine, threonine, and lysine in the protein's active site. researchgate.net

Hydrophobic Contacts: Aromatic rings and alkyl substituents on the scaffold often engage in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine.

π-π Stacking: The aromatic imidazole ring can stack with the side chains of aromatic amino acids like tyrosine or phenylalanine.

Metal Coordination: In metalloenzymes, functional groups on the ligand, such as the thioamide sulfur or a nitro group, can coordinate with metal ions (e.g., Zn²⁺) in the active site, as seen in studies with metallo-β-lactamases. nih.gov

By analyzing these interactions, researchers can understand why certain derivatives are more potent than others and can strategically add or modify functional groups to enhance binding affinity.

Molecular Dynamics Simulations for Dynamic Behavior and Stability

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the dynamic behavior and assess the stability of imidazole-thioacetamide scaffolds when bound to their biological targets. These simulations model the interactions between the ligand and the protein at an atomic level over a period of time, providing insights into the physical movements and conformational changes of the complex.

Assessment of Complex Stability Over Time

A primary application of MD simulations in the study of imidazole-thioacetamide complexes is to evaluate their stability within the binding pocket of a target protein. The stability of the protein-ligand complex is a crucial indicator of the potential efficacy of the compound. Key metrics are analyzed to quantify this stability, including Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the Radius of Gyration (Rg).

The Root Mean Square Fluctuation (RMSF) provides information on the flexibility of individual amino acid residues within the protein. Analysis of RMSF can reveal which parts of the protein become more or less flexible upon the binding of an imidazole-thioacetamide ligand. Regions corresponding to loops might exhibit higher fluctuations, while residues in the active site that directly interact with the ligand are expected to show reduced fluctuations, indicating a stable binding interaction.

These analyses collectively provide a detailed picture of the dynamic stability of the imidazole-thioacetamide-protein complex, which is essential for understanding the nature of the binding and for the rational design of more potent derivatives.

| Metric | Description | Indication of Stability |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | A low, stable plateau in the RMSD plot. |

| Root Mean Square Fluctuation (RMSF) | Measures the fluctuation of individual atoms or residues around their average position. | Reduced fluctuations in the active site residues interacting with the ligand. |

| Radius of Gyration (Rg) | Measures the overall compactness of the protein structure. | A consistent value over the simulation time, indicating no major unfolding or conformational changes. |

Prediction of Binding Free Energies

Beyond assessing stability, MD simulations are instrumental in predicting the binding free energy of imidazole-thioacetamide ligands to their target proteins. This prediction is a quantitative measure of the binding affinity and is a critical parameter in drug discovery. The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are popular end-point methods used for this purpose.

These methods calculate the binding free energy (ΔG_bind) by combining the molecular mechanics energies of the complex in the gas phase with the free energies of solvation. The general equation is as follows:

ΔG_bind = G_complex - (G_receptor + G_ligand)

Where G represents the free energy of the respective species, which is calculated as:

G = E_MM + G_solv - TΔS

E_MM : The molecular mechanics energy, which includes bonded (bond, angle, dihedral) and non-bonded (van der Waals, electrostatic) interactions.

G_solv : The solvation free energy, which is composed of polar and non-polar contributions. The polar part is calculated using either the Poisson-Boltzmann (PB) or Generalized Born (GB) model, while the non-polar part is often estimated from the solvent-accessible surface area (SASA).

TΔS : The conformational entropy change upon binding, which is often the most computationally expensive term to calculate and is sometimes omitted when comparing the relative affinities of similar compounds.

By running MD simulations of the complex, the receptor, and the ligand, snapshots are extracted at different time intervals to perform these energy calculations. The resulting binding free energies can be used to rank a series of imidazole-thioacetamide derivatives and prioritize those with the most favorable binding affinities for further experimental testing.

| Energy Component | MM/PBSA | MM/GBSA | Description |

| ΔE_MM | Yes | Yes | Change in molecular mechanics energy (van der Waals + electrostatic) in the gas phase. |

| ΔG_pol | Calculated via Poisson-Boltzmann equation. | Calculated via Generalized Born model. | Change in the polar component of the solvation free energy. |

| ΔG_nonpol | Yes | Yes | Change in the non-polar component of the solvation free energy, typically calculated from SASA. |

| -TΔS | Often calculated via normal-mode analysis (computationally expensive). | Often calculated via normal-mode analysis (computationally expensive). | Change in conformational entropy upon binding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) modeling provides a theoretical framework to establish a mathematical relationship between the chemical structures of a series of imidazole-thioacetamide compounds and their biological activities. This approach is fundamental in computational drug design for predicting the activity of novel compounds and for guiding the optimization of lead molecules.

Descriptor Calculation and Feature Selection

The foundation of any QSAR model is the numerical representation of the chemical structures through molecular descriptors. For a series of imidazole-thioacetamide derivatives, a wide range of descriptors can be calculated to capture various aspects of their molecular properties. These descriptors fall into several categories:

1D Descriptors : These are based on the molecular formula and include properties like molecular weight, atom counts, and bond counts.

2D Descriptors : These are derived from the 2D representation of the molecule and include topological indices (e.g., connectivity indices), constitutional descriptors, and counts of specific functional groups.

3D Descriptors : These are calculated from the 3D conformation of the molecule and include steric parameters (e.g., molecular volume, surface area), electronic descriptors (e.g., dipole moment, partial charges), and quantum chemical descriptors (e.g., HOMO/LUMO energies).

Once a large pool of descriptors is calculated, a critical step is feature selection . This process aims to identify the most relevant descriptors that have the strongest correlation with the biological activity, while removing redundant or irrelevant ones. This helps in building a simpler, more interpretable, and more robust predictive model. Common feature selection techniques include:

Stepwise Regression : A method that iteratively adds or removes descriptors from the model based on their statistical significance.

Genetic Algorithms : An optimization technique inspired by natural selection that evolves a population of descriptor subsets to find the one that produces the best QSAR model.

Machine Learning-Based Methods : Techniques like Recursive Feature Elimination (RFE) that use a machine learning model to iteratively select features.

| Descriptor Category | Examples | Information Encoded |

| 1D Descriptors | Molecular Weight, Atom Count | Basic constitutional information. |

| 2D Descriptors | Topological Indices, E-state Indices | Molecular connectivity and atom-type information. |

| 3D Descriptors | Molecular Volume, Surface Area, Dipole Moment, HOMO/LUMO energies | Steric, electronic, and quantum chemical properties. |

Development of Predictive Models for Biological Activity

With a set of relevant descriptors selected, the next step is to develop a mathematical model that correlates these descriptors with the observed biological activity (e.g., IC50 values) of the imidazole-thioacetamide compounds. Various statistical and machine learning methods can be employed for this purpose:

Multiple Linear Regression (MLR) : This method establishes a linear relationship between the biological activity and the selected descriptors.

Partial Least Squares (PLS) : A regression technique that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Machine Learning Algorithms : More advanced non-linear methods such as Support Vector Machines (SVM), Random Forest (RF), and Artificial Neural Networks (ANN) can capture complex relationships between structure and activity.

The developed QSAR model must be rigorously validated to ensure its predictive power and robustness. This is typically done through internal validation (e.g., cross-validation) and external validation using an independent test set of compounds. A statistically sound QSAR model can then be used to predict the biological activity of newly designed imidazole-thioacetamide derivatives, thereby prioritizing the synthesis of the most promising candidates.

For instance, a 3D-QSAR method like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA) can provide 3D contour maps that visualize the regions around the imidazole-thioacetamide scaffold where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic properties are favorable or unfavorable for biological activity. This provides intuitive guidance for medicinal chemists to modify the lead structure to enhance its potency.

Investigation of Biological Activity at the Molecular and Cellular Level in Vitro Research Focus

Modulation of Cellular Pathways and Processes (In Vitro Studies)

Derivatives of imidazole (B134444), including those with a thioacetamide (B46855) moiety, have been investigated for their ability to induce programmed cell death, or apoptosis, in various cancer cell lines. The primary mechanisms identified in vitro involve the activation of the caspase cascade, modulation of the Bcl-2 family of proteins, and interference with key survival signaling pathways.

One of the central mechanisms is the activation of caspases, which are proteases that execute the apoptotic process. Studies have shown that imidazole derivatives can trigger the activation of both initiator caspases, such as caspase-8 and caspase-9, and executioner caspases, like caspase-3 and caspase-7. nih.govnih.gov Activation of caspase-8 suggests the involvement of the extrinsic apoptotic pathway, while caspase-9 activation points to the intrinsic, or mitochondrial, pathway. nih.gov The cleavage of procaspase-3 into its active form is a common downstream event observed in cells treated with these compounds, leading to the breakdown of cellular components. nih.govresearchgate.net

Modulation of the Bcl-2 protein family is another critical aspect of apoptosis induction by imidazole compounds. Research indicates that these derivatives can alter the balance between pro-apoptotic and anti-apoptotic members of this family. Specifically, treatment with certain imidazoles has been shown to increase the expression of the pro-apoptotic protein Bax while simultaneously decreasing the levels of the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio enhances mitochondrial membrane permeability, leading to the release of cytochrome c and subsequent activation of the intrinsic apoptotic pathway.

Furthermore, imidazole derivatives have been found to target and inhibit pro-survival signaling pathways that are often overactive in cancer cells. The PI3K/Akt/mTOR pathway is a key regulator of cell survival, proliferation, and growth. In vitro studies have demonstrated that trisubstituted imidazoles can downregulate the phosphorylation of crucial proteins in this pathway, including Akt, PDK, and mTOR. nih.gov By inhibiting this pathway, the compounds effectively cut off survival signals, making the cancer cells more susceptible to apoptosis. nih.gov The anti-proliferative effects of some imidazole derivatives in myeloid leukemia cell lines have also been linked to apoptosis induction through the downregulation of the Wnt/β-catenin pathway. researchgate.net

The table below summarizes the observed effects of representative imidazole derivatives on apoptotic markers in different cancer cell lines.

| Cell Line | Compound Type | Observed Effect | Pathway Implicated |

| Breast Cancer (MDA-MB-231) | Trisubstituted-imidazole | Downregulation of p-Akt, p-mTOR; Cleavage of PARP; Activation of caspase-3/7 | PI3K/Akt/mTOR |

| HeLa | 1-phenyl-2-ethyl Imidazole | Increased Bax/Bcl-2 ratio; Increased Caspase-3 expression | Intrinsic Pathway |

| Hepatocellular Carcinoma (HCC) | Imidazole Nucleus | Increased cleaved caspase-3 protein levels | Caspase Activation |

| Myeloid Leukemia (NB4) | Imidazole Derivative (L-7) | DNA fragmentation; Downregulation of Wnt/β-catenin targets | Wnt/β-catenin |

This table is for illustrative purposes and synthesizes data from multiple studies on various imidazole derivatives.

The progression of the cell cycle is a tightly regulated process controlled by cyclins and cyclin-dependent kinases (CDKs). Dysregulation of this process is a hallmark of cancer. Specific Imidazole-4-N-acetamide derivatives have been identified as potent inhibitors of CDKs. mdpi.comdntb.gov.uaresearchgate.net In vitro kinase assays have shown that these compounds can inhibit the activity of purified CDK1, CDK2, CDK5, and CDK9 in complex with their respective cyclin partners. mdpi.com CDK2, in particular, has been shown to be exceptionally sensitive to these derivatives, with IC50 values in the submicromolar range. mdpi.com By inhibiting these key enzymes, the compounds can halt the cell cycle, preventing cell division and proliferation. mdpi.comdntb.gov.uaresearchgate.netnih.gov

The inhibitory action on CDKs translates to the ability to induce cell cycle arrest in various phases. Depending on the specific derivative and the cell line, imidazole compounds have been observed to cause an accumulation of cells in the G1, S, or G2/M phases of the cell cycle. rsc.orgnih.govmdpi.com For example, certain imidazole derivatives have been shown to induce G2/M phase arrest in lung cancer cells (A549) and MDA-MB-468 breast cancer cells. rsc.orgnih.gov This arrest is often a prelude to apoptosis, providing a dual mechanism for their anticancer effects. The downregulation of cyclin D1, a key regulator of the G1/S transition, has also been noted as a consequence of inhibiting upstream pathways like PI3K/Akt. nih.gov

The table below details the inhibitory concentrations of specific Imidazole-4-N-acetamide derivatives against various CDK/cyclin complexes.

| Compound | Target CDK/Cyclin Complex | IC50 (µM) |

| Compound 2 | CDK1/cyclin E | 0.43 |

| CDK2/cyclin E | 0.08 | |

| CDK5/cyclin p25 | 0.38 | |

| CDK9/cyclin K | 0.12 | |

| Compound 4 | CDK2/cyclin E | 0.17 |

| CDK9/cyclin K | 0.22 |

Data sourced from a study on Imidazole-4-N-acetamide derivatives as CDK inhibitors. mdpi.com

The mechanism of action for the antimicrobial effects of imidazole derivatives varies. While some reports generically suggest that these compounds can interfere with bacterial cell wall synthesis, the most extensively documented mechanism, particularly for antifungal imidazoles, involves the disruption of the cell membrane rather than the cell wall. nano-ntp.comnih.gov

In fungi, imidazole derivatives act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a key enzyme in the metabolic pathway for ergosterol (B1671047) synthesis. nih.govnps.org.au Ergosterol is the principal sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane integrity, fluidity, and function. study.com By inhibiting its synthesis, imidazole compounds lead to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. nih.govstudy.com This disruption severely compromises the fungal cell membrane, leading to increased permeability, leakage of essential cellular contents, and ultimately, cell death. nano-ntp.comnps.org.au

In bacteria, the cell wall is composed of peptidoglycan, a structure not present in eukaryotes. Some antibiotics specifically target peptidoglycan synthesis. While some literature suggests that imidazole derivatives may disrupt the bacterial cell wall, specific, well-characterized evidence for direct inhibition of peptidoglycan synthesis by Imidazole-4-acetamide, thio- is not as prominent as the evidence for membrane disruption in fungi. researchgate.net The differences in cell wall structure between Gram-positive and Gram-negative bacteria may also lead to variations in susceptibility to these compounds. researchgate.net

Imidazole-based compounds are known to disrupt critical metabolic pathways in microorganisms, a key factor in their antimicrobial activity. As mentioned previously, the most well-established mechanism is the inhibition of the ergosterol biosynthesis pathway in fungi. nih.govoup.comoup.com This interference with sterol metabolism is a potent and specific mechanism of action. researchgate.net

In bacteria, other metabolic pathways can be targeted. Thioacetamide-containing compounds, which are structurally related to the subject of this article, have been identified as disruptors of cysteine biosynthesis in Gram-negative bacteria. nih.govnih.gov These molecules, specifically thioacetamide-linked 1,2,3-triazoles (TATs), were found to target cysteine synthase A (CysK), an enzyme unique to bacteria. nih.gov The disruption of this pathway leads to cysteine depletion, which has widespread effects on multiple biosynthetic and metabolic networks within the bacterium. nih.gov

Another mechanism of metabolic disruption involves the induction of oxidative stress. Studies on imidazole chloride ionic liquids have shown that they can cause a significant increase in reactive oxygen species (ROS) within bacterial cells, such as Staphylococcus aureus. frontiersin.orgnih.gov This surge in ROS stimulates oxidative stress, which in turn inhibits essential metabolic processes and contributes to bacterial death. frontiersin.orgnih.gov

Antimicrobial Research in In Vitro Systems

A significant body of in vitro research has demonstrated that various imidazole derivatives possess broad-spectrum antibacterial activity, showing efficacy against both Gram-positive and Gram-negative bacteria. semanticscholar.org The activity is often evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Against Gram-positive bacteria, imidazole compounds have shown effectiveness against strains such as Staphylococcus aureus (including methicillin-resistant S. aureus, MRSA), Bacillus subtilis, and Streptococcus pneumoniae. nano-ntp.comnih.gov For example, certain 5-nitroimidazole/oxazolidinone hybrids have demonstrated potent activity against Bacillus cereus with MIC values in the nanomolar range. nih.gov

The activity extends to Gram-negative bacteria, which are often more challenging to inhibit due to their protective outer membrane. Imidazole derivatives have been reported to be active against Escherichia coli, Pseudomonas aeruginosa, and Klebsiella pneumoniae. nih.govmdpi.com In one study, novel N-substituted imidazole 2-aldoximes demonstrated potent and broad-spectrum activities, with an m-chlorobenzyl derivative being particularly effective against E. coli and K. pneumoniae with MIC values as low as 6.25 µg/mL. mdpi.com

The structural features of the imidazole derivatives play a crucial role in their antibacterial potency. Modifications to the core imidazole structure can significantly enhance activity and broaden the spectrum. ijesrr.org

The following table presents a summary of the in vitro antibacterial activity of various imidazole derivatives against selected bacterial strains, as reported in different studies.

| Compound Type | Bacterial Strain | Gram Stain | MIC (µg/mL) |

| N-substituted imidazole 2-aldoxime (m-chlorobenzyl derivative) | Escherichia coli | Negative | 6.25 |

| Klebsiella pneumoniae | Negative | 6.25 | |

| Pseudomonas aeruginosa | Negative | 12.5 | |

| Imidazole Derivative (HL2) | Staphylococcus aureus | Positive | 625 |

| MRSA | Positive | 625 | |

| 5-nitroimidazole/1,3,4-oxadiazole hybrid (62h) | Escherichia coli | Negative | 4.9-17 (µM) |

| (S)-N-{[3-(...)-2-oxooxazolidin-5-yl]methyl}acetamide | Bacillus cereus | Positive | 0.0002 |

| Amino acid-derived imidazolium (B1220033) salt (3b) | Bacillus subtilis | Positive | 4 |

| Escherichia coli | Negative | 128 |

Antifungal Activity Studies

Derivatives of thioimidazole have demonstrated notable in vitro activity against various fungal pathogens. The primary mechanism of action for many imidazole-based antifungals involves the inhibition of fungal cytochrome P450 enzymes, which play a crucial role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane. nih.govmdpi.com Disruption of ergosterol synthesis leads to increased membrane permeability and ultimately, fungal cell death. nih.gov

Studies on various thio-substituted imidazole derivatives have reported significant efficacy against clinically relevant fungi. For instance, certain thiazole (B1198619) derivatives have shown potent activity against Candida albicans, with Minimum Inhibitory Concentration (MIC) values ranging from 0.008 to 7.81 µg/mL. nih.gov The antifungal action of these derivatives is believed to be related to their disruptive effects on the fungal cell wall and/or cell membrane. nih.gov In another study, newly synthesized imidazole derivatives exhibited moderate inhibitory activity against several Candida species, with mean MIC values ranging from 200 µg/mL to 312.5 µg/mL. mdpi.com The variability in susceptibility among different strains was noted, potentially due to acquired resistance to azole antifungals. mdpi.com Furthermore, other research has documented the antifungal potential of thio-substituted imidazoles against species such as Aspergillus fumigatus, Syncephalastrum racemosum, and Geotrichum candidum. sapub.org

Antiviral Activity (e.g., HIV-1 Reverse Transcriptase Inhibition)

A significant area of investigation for thioimidazole compounds has been their potential as antiviral agents, specifically as inhibitors of the human immunodeficiency virus type-1 (HIV-1) reverse transcriptase (RT). HIV-1 RT is a critical enzyme for the replication of the virus, and its inhibition is a key strategy in antiretroviral therapy.

Research has focused on imidazole thioacetanilide (B1681303) (ITA) derivatives as non-nucleoside reverse transcriptase inhibitors (NNRTIs). These compounds bind to an allosteric site on the enzyme, inducing a conformational change that inhibits its function. In one study, a series of 2-(1-aryl-1H-imidazol-2-ylthio)acetamide derivatives were synthesized and evaluated. Several of these compounds demonstrated potent anti-HIV-1 activity, with some showing 50% effective concentration (EC₅₀) values as low as 0.18 µM, which was more effective than the reference drugs nevirapine (B1678648) and delavirdine.

Furthermore, novel N-aminoimidazole (NAIM) analogs containing a thiourea (B124793) moiety have been synthesized and shown to be potent inhibitors of wild-type HIV-1 RT. Notably, these compounds also retained significant activity against RT enzymes containing the K103N or Y181C mutations, which are known to confer resistance to many clinically used NNRTIs. While these specific analogs showed cytotoxicity in cell culture, their potent enzymatic inhibition suggests that the NAIM backbone is a promising scaffold for developing inhibitors active against drug-resistant HIV-1 strains.

Antiparasitic Activity (e.g., against Toxoplasma gondii)

Toxoplasma gondii, an obligate intracellular protozoan parasite, is the causative agent of toxoplasmosis. The search for more effective and less toxic treatments has led to the investigation of imidazole-based compounds. Several studies have reported the promising in vitro activity of various thio-derivatives of imidazole against T. gondii.

Research on 1,3,4-thiadiazoles functionalized with an imidazole ring demonstrated significant inhibition of T. gondii proliferation. semanticscholar.org One of the most effective compounds, a para-iodo derivative, exhibited a 50% inhibitory concentration (IC₅₀) of 4.70 µg/mL and a selectivity index (SI) of 20.89, indicating a favorable profile of antiparasitic activity versus host cell toxicity. semanticscholar.org These compounds were found to effectively block parasite invasion and intracellular replication. semanticscholar.org

Similarly, a study involving acylthiosemicarbazide and 1,3,4-thiadiazole (B1197879) analogues derived from ethyl(5-methyl-1-H-imidazole-4-carboxylate) showed excellent anti-T. gondii activity, with most compounds performing better than the standard drug sulfadiazine (B1682646). nih.gov Another class of related compounds, thiazolidin-4-ones, also displayed potent inhibition of T. gondii growth in vitro, with some derivatives being significantly more active than sulfadiazine and a synergistic combination of sulfadiazine and trimethoprim. nih.gov The most active of these thiazolidin-4-one derivatives showed inhibitory concentrations up to 392-fold lower than sulfadiazine. nih.gov

| Compound Type | IC₅₀ | Selectivity Index (SI) | Reference |

|---|---|---|---|

| 1,3,4-Thiadiazole (para-iodo derivative) | 4.70 µg/mL | 20.89 | semanticscholar.org |

| Thiazolidin-4-one derivative (Compound 94) | ~392-fold better than sulfadiazine | Not specified | nih.gov |

| Thiazolidin-4-one derivative (Compound 95) | ~392-fold better than sulfadiazine | Not specified | nih.gov |

Anticancer Research in Cell Line Models (In Vitro Cytotoxicity and Mechanisms)

The anticancer potential of imidazole-4-acetamide, thio- and related structures represents a burgeoning field of research. Imidazole-based compounds are known to interfere with DNA synthesis and halt cell growth and division, and several are already in clinical use for cancer therapy. nih.gov In vitro studies using various cancer cell line models have been instrumental in elucidating the cytotoxic effects and underlying mechanisms of action of these novel derivatives.

Investigation of Cytotoxic Effects on Various Cancer Cell Lines

A number of studies have evaluated the cytotoxic effects of thioimidazole derivatives against a panel of human cancer cell lines. The 50% inhibitory concentration (IC₅₀), which represents the concentration of a compound required to inhibit the growth of 50% of the cell population, is a standard measure of cytotoxicity.

For example, a series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles were synthesized and screened against the National Cancer Institute's 60 human cancer cell line panel. rsc.org One derivative, NSC 771432, showed notable anticancer potential and was further investigated in A549 lung cancer cells. rsc.org In another study, novel trisubstituted imidazoles displayed antiproliferative effects against MDA-MB-231 and MCF-7 breast cancer cells, as well as HepG2 hepatocellular carcinoma cells, with IC₅₀ values in the micromolar range. nih.gov Importantly, these compounds did not induce significant cytotoxicity in normal breast (MCF-10A) and liver (LO2) cells. nih.gov

Furthermore, research on thiazole and thiadiazole derivatives bearing an acetanilide (B955) moiety revealed promising cytotoxic activity. nih.gov A specific thiazolidin-4-one compound demonstrated strong cytotoxic effects against HepG2 (IC₅₀ = 8.80 ± 0.31 µg/mL) and MCF-7 (IC₅₀ = 7.22 ± 0.65 µg/mL) cell lines. nih.gov Other studies on acetamide (B32628) derivatives with a thiazole ring have also reported activity against A549 and C6 glioma cells. researchgate.net

| Cancer Cell Line | Compound Type | IC₅₀ | Reference |

|---|---|---|---|

| MCF-7 (Breast) | Thiazolidin-4-one derivative | 7.22 ± 0.65 µg/mL | nih.gov |

| HepG2 (Liver) | Thiazolidin-4-one derivative | 8.80 ± 0.31 µg/mL | nih.gov |

| A549 (Lung) | Thiazole acetamide derivative (3f) | 32.67 ± 6.43 µg/mL | researchgate.net |

| A549 (Lung) | Thiazole acetamide derivative (3g) | 31.33 ± 5.77 µg/mL | researchgate.net |

| MDA-MB-231 (Breast) | Trisubstituted imidazole (Compound 1) | 21.1 µM | nih.gov |

| MDA-MB-231 (Breast) | Trisubstituted imidazole (Compound 2) | 17.8 µM | nih.gov |

Analysis of DNA Synthesis Inhibition

A key mechanism through which many anticancer agents exert their effects is the inhibition of DNA synthesis in rapidly proliferating cancer cells. Imidazole-based drugs have been noted for their ability to interfere with this fundamental cellular process. nih.gov